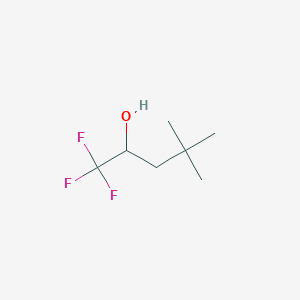
1,1,1-Trifluoro-4,4-dimethylpentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-4,4-dimethylpentan-2-ol is an organic compound characterized by the presence of three fluorine atoms and a hydroxyl group attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-4,4-dimethylpentan-2-ol typically involves the introduction of trifluoromethyl groups into the pentane structure. One common method is the reaction of 4,4-dimethylpentan-2-one with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trifluoro-4,4-dimethylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: 1,1,1-Trifluoro-4,4-dimethylpentan-2-one.
Reduction: 1,1,1-Trifluoro-4,4-dimethylpentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-4,4-dimethylpentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-4,4-dimethylpentan-2-ol involves its interaction with molecular targets through its hydroxyl and trifluoromethyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1,1,1-Trifluoro-2-methylpropan-2-ol
- 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol
- 1,1,1-Trifluoro-2,2-dimethylpropan-2-ol
Uniqueness: 1,1,1-Trifluoro-4,4-dimethylpentan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H13F3O |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
1,1,1-trifluoro-4,4-dimethylpentan-2-ol |
InChI |
InChI=1S/C7H13F3O/c1-6(2,3)4-5(11)7(8,9)10/h5,11H,4H2,1-3H3 |
Clé InChI |
KQBICAPIVTXZKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















